molecular formula C9H18O B1259667 人类绝经期促性腺激素 CAS No. 61489-71-2

人类绝经期促性腺激素

货号 B1259667
CAS 编号: 61489-71-2
分子量: 142.24 g/mol
InChI 键: CBUWTGCATVNMJE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Human Menopausal Gonadotrophin (HMG) is a highly purified preparation extracted from the urine of post-menopausal women, containing a mixture of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) used primarily in fertility treatments. HMG stimulates the ovaries to produce multiple follicles, each potentially developing an egg for fertilization. Its composition and impurities have been a subject of extensive research to understand its efficacy and safety in assisted reproductive technologies (ART) (van de Weijer et al., 2003).

Synthesis and Molecular Structure Analysis

HMG is synthesized from the urine of post-menopausal women, who have high levels of gonadotrophins due to the cessation of ovarian function. The process involves the extraction and purification of FSH and LH, along with human chorionic gonadotrophin (hCG) to some extent, to achieve a therapeutic preparation. The molecular structure of HMG encompasses the structures of FSH and LH, which are glycoprotein hormones consisting of alpha and beta subunits. These subunits are crucial for the biological activity and specificity of the hormones' action on the ovaries (Gharib et al., 1990).

Chemical Reactions and Properties

HMG interacts with FSH and LH receptors in the ovarian follicles, triggering a cascade of biological reactions that lead to the maturation and release of eggs. The presence of hCG in HMG preparations contributes to the LH activity, supporting the final maturation of the oocytes and subsequent ovulation. The biochemical properties of HMG, including its interaction with receptors and the resulting signal transduction pathways, play a pivotal role in its effectiveness in inducing ovulation and supporting fertility treatments (Casarini et al., 2020).

Physical Properties Analysis

The physical properties of HMG preparations, such as solubility, stability, and formulation, are designed to optimize its bioavailability and pharmacokinetics. These properties are critical for ensuring that the drug can be effectively administered, typically through intramuscular injection, and absorbed into the bloodstream to exert its therapeutic effects on the ovaries. The pharmacodynamics of HMG, influenced by its physical properties, determine the onset and duration of action, which are key factors in synchronizing follicular development with fertility treatment protocols (van Weissenbruch et al., 1993).

Chemical Properties Analysis

The chemical properties of HMG, including its purity and the ratio of FSH to LH, significantly affect its pharmacological profile. The presence of non-gonadotrophin proteins and impurities can influence the preparation's efficacy and safety. Highly purified HMG preparations aim to minimize these impurities, enhancing clinical outcomes in ART. Understanding the composition and chemical properties of HMG is essential for optimizing its use in fertility treatments and ensuring patient safety (Giudice et al., 1994).

科学研究应用

1. Controlled Ovarian Stimulation (COS) in Assisted Reproductive Technology Protocols

  • Application Summary: hMG is used in COS to increase the number of follicles and thus oocytes, providing sufficient oocyte yields for in vitro fertilization (IVF) and/or intracytoplasmic sperm injection (ICSI) .
  • Methods of Application: hMG is administered to women undergoing IVF/ICSI. The dosage and duration of treatment depend on the individual’s response to therapy .
  • Results/Outcomes: When used for COS in women undergoing IVF/ICSI, hMG was as effective as recombinant FSH in terms of pregnancy rates, despite being associated with a lower oocyte yield .

2. Ovulation Induction (OI) in Anovulatory Infertility

  • Application Summary: hMG is used in OI to restore the normo-ovulatory (i.e., mono-ovulatory) capacity and thus fertility of women with anovulation, such as that caused by hypothalamic pituitary failure (type 1) or dysfunction (type 2) .
  • Methods of Application: hMG is administered to women with anovulatory infertility. The dosage and duration of treatment depend on the individual’s response to therapy .
  • Results/Outcomes: Data for hMG in OI are limited, but suggest ovulation rates may be as good as those with recombinant FSH + recombinant LH in type 1 anovulation and recombinant FSH in type 2 anovulation .

3. Treatment of Idiopathic Hypogonadotropic Hypogonadism (IHH)-Based Infertility in Females

  • Application Summary: hMG is used in the treatment of IHH-based infertility in females. IHH is a prevalent congenital genetic disorder that primarily affects the production and effectiveness of gonadotropin-releasing-hormone (GnRh), leading to reduced follicle-stimulating hormone and luteinizing hormone levels .
  • Methods of Application: The patient underwent multiple ovulation induction programs. A tailored hMG dose is recommended. High-dose HMG can benefit those with poor follicular response. The addition of letrozole (5– 7.5mg) may enhance follicular response during stimulation .
  • Results/Outcomes: After several ovulation induction cycles, the patient conceived and delivered a live baby .

4. Treatment of Male Infertility

  • Application Summary: hMG is used for the treatment of male infertility caused by impaired pituitary hormone secretion or lack of response from the testicle. Possible applications include oligospermia, asthenozoospermia, oligoasthenozoospermia, azoospermia due to pituitary cause, functional hypogonadism, functional eunuchoidism, and cryptorchidism .
  • Methods of Application: The specific methods of application can vary based on individual circumstances and should be determined by a healthcare provider .
  • Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .

5. Ovarian Stimulation in Artificial Insemination (AI) and In Vitro Fertilization (IVF) Treatments

  • Application Summary: hMG is an injectable medication prescribed during controlled ovarian stimulation in AI and IVF treatments. Its active ingredient, hMG, is a human gonadotropin obtained from the purification of urine from women in menopause .
  • Methods of Application: hMG is composed of 75 IU (international units) of follicle-stimulating hormone (FSH) and 75 IU of luteinizing hormone (LH), so it is commonly referred to as HMG lepori 75 . It is available in two injectable forms: 1 vial and 10 vials .
  • Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .

6. Ovarian Stimulation in Intrauterine Insemination (IUI) Therapy

  • Application Summary: Low-dose gonadotropins are often used for ovarian stimulation. Urine Human menopausal gonadotropin (HMG) is a cheap and effective drug commonly used in IUI therapy .
  • Methods of Application: The specific methods of application can vary based on individual circumstances and should be determined by a healthcare provider .
  • Results/Outcomes: The specific results or outcomes can vary based on individual circumstances and should be determined by a healthcare provider .

未来方向

Genomic analysis has identified genetic variants that influence age at natural menopause . This knowledge, and treatments to delay menopause, might be particularly welcomed by women at high risk of early menopause or primary ovarian insufficiency (POI) .

属性

IUPAC Name

6,6-dimethylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWTGCATVNMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle.
Record name Menotropins
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Human Menopausal Gonadotrophin

CAS RN

9002-68-0, 61489-71-2
Record name Menotropins
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gonadotropin, menopausal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Human Menopausal Gonadotrophin
Reactant of Route 2
Human Menopausal Gonadotrophin
Reactant of Route 3
Reactant of Route 3
Human Menopausal Gonadotrophin
Reactant of Route 4
Human Menopausal Gonadotrophin
Reactant of Route 5
Reactant of Route 5
Human Menopausal Gonadotrophin
Reactant of Route 6
Reactant of Route 6
Human Menopausal Gonadotrophin

Citations

For This Compound
8,270
Citations
E Diczfalusy, J Harlin - Human Reproduction, 1988 - academic.oup.com
Using a randomized, cross-over design, the clinical, pharmacokinetic and pharmacodynamic properties of commercially available gonadotrophin preparations were studied. Following …
Number of citations: 73 academic.oup.com
BHM Van De Weijer, JWM Mulders, ES Bos… - Reproductive …, 2003 - Elsevier
Recently, a highly purified human menopausal gonadotrophin preparation (HMG) was launched. The composition and purity of this HMG (Menopur® Ferring Pharmaceuticals) with a …
Number of citations: 89 www.sciencedirect.com
P Lehert, JC Schertz, D Ezcurra - Reproductive biology and …, 2010 - rbej.biomedcentral.com
… A higher total dose of human menopausal gonadotrophin was necessary (mean difference, 235.46 IU [95% CI: 16.62 to 454.30; P = 0.03]; standardized mean difference, 0.33 [95% CI: …
Number of citations: 79 rbej.biomedcentral.com
MHA Van Hooff, AT Alberda, GJ Huisman… - Human …, 1993 - academic.oup.com
… Nowadays controlled stimulation of the ovary is usually performed by intramuscular injections of human menopausal gonadotrophin (HMG) or follicle stimulating hormone (FSH). …
Number of citations: 159 academic.oup.com
L Casarini, L Riccetti, E Paradiso… - Molecular Human …, 2020 - academic.oup.com
Commercial hMG drugs are marketed for the treatment of infertility and consist of highly purified hormones acting on receptors expressed in target gonadal cells. Menopur ® and …
Number of citations: 8 academic.oup.com
A Lass, J Skull, E McVeigh, R Margara… - Human Reproduction …, 1997 - academic.oup.com
… tests the hypothesis that small ovaries measured on transvaginal sonography (TVS) are associated with a poor response to ovulation induction by human menopausal gonadotrophin (…
Number of citations: 310 academic.oup.com
C Bourgain, J Smitz, M Camus, P Erard… - Human …, 1994 - academic.oup.com
In human cycles stimulated for ovulation with gonadotrophin–releasing hormone (GnRH) agonists and human menopausal gonadotrophin (HMG), a luteal phase defect has been …
Number of citations: 88 academic.oup.com
SH Choi, H Shapiro, GE Robinson, J Irvine… - Journal of …, 2005 - Taylor & Francis
Objective. This study evaluated the psychological side-effects of clomiphene citrate (CC) and hMG in women undergoing fertility treatment. Method. This study was a cross-sectional, self…
Number of citations: 71 www.tandfonline.com
LG Westergaard, K Erb, S Laursen… - Human …, 1996 - academic.oup.com
It has been suggested that the luteinizing hormone (LH) activity of human menopausal gonadotrophin (HMG) preparations used for ovarian stimulation in in-vitro fertilization (IVF) may …
Number of citations: 102 academic.oup.com
JM Jenkins, DW Davies, H Devonport… - Human …, 1991 - academic.oup.com
This study identifies a group of 87 patients, who demonstrated a ‘poor’ response to a standard buserelin/human menopausal gonadotrophin (HMG) regime. The subsequent outcome in …
Number of citations: 197 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。